molecular formula C13H12N2O6S B5036750 Methyl 3-nitro-5-[(2-oxothiolan-3-yl)carbamoyl]benzoate

Methyl 3-nitro-5-[(2-oxothiolan-3-yl)carbamoyl]benzoate

Cat. No.: B5036750
M. Wt: 324.31 g/mol
InChI Key: MNEWINCQCNCJLD-UHFFFAOYSA-N
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Description

Methyl 3-nitro-5-[(2-oxothiolan-3-yl)carbamoyl]benzoate is a complex organic compound with the molecular formula C₁₃H₁₂N₂O₆S. This compound is known for its unique structure, which includes a nitro group, a carbamoyl group, and a thiolane ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-nitro-5-[(2-oxothiolan-3-yl)carbamoyl]benzoate typically involves multiple steps. One common method starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by the introduction of the carbamoyl group through a reaction with an appropriate isocyanate. The final step involves the formation of the thiolane ring through a cyclization reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-5-[(2-oxothiolan-3-yl)carbamoyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various esters or amides.

Scientific Research Applications

Methyl 3-nitro-5-[(2-oxothiolan-3-yl)carbamoyl]benzoate is used in a wide range of scientific research applications, including:

    Chemistry: As a precursor for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-nitro-5-[(2-oxothiolan-3-yl)carbamoyl]benzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. The thiolane ring adds to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-nitrobenzoate: Lacks the carbamoyl and thiolane groups.

    Methyl 5-carbamoylbenzoate: Lacks the nitro and thiolane groups.

    Methyl 3-nitro-5-thiolanbenzoate: Lacks the carbamoyl group.

Uniqueness

Methyl 3-nitro-5-[(2-oxothiolan-3-yl)carbamoyl]benzoate is unique due to the presence of all three functional groups (nitro, carbamoyl, and thiolane) in its structure. This combination of groups imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

methyl 3-nitro-5-[(2-oxothiolan-3-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O6S/c1-21-12(17)8-4-7(5-9(6-8)15(19)20)11(16)14-10-2-3-22-13(10)18/h4-6,10H,2-3H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEWINCQCNCJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NC2CCSC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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